

# Alkylamine Showdown: Octylamine vs. Hexylamine for Enhanced Perovskite Solar Cell Efficiency

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Compound of Interest		
Compound Name:	Octylamine	
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In the quest for highly efficient and stable perovskite solar cells (PSCs), post-treatment of the perovskite layer with alkylammonium halides has emerged as a crucial strategy for defect passivation and performance enhancement. Among the various candidates, long-chain alkylamines, particularly **octylamine** and hexylamine, have garnered significant attention. This guide provides an objective comparison of their effects on PSC performance, supported by experimental data, to aid researchers in selecting the optimal passivation agent for their specific applications.

The primary role of these alkylamine treatments is to form a thin, often two-dimensional (2D) or quasi-2D, perovskite layer on top of the bulk three-dimensional (3D) perovskite. This layer serves to passivate surface defects, which are notorious sources of non-radiative recombination, thereby boosting the open-circuit voltage (Voc) and fill factor (FF). Furthermore, the hydrophobic nature of the long alkyl chains helps to protect the underlying perovskite from moisture, a key factor in improving the long-term stability of the devices.

## **Performance Comparison: A Data-Driven Analysis**

While a direct head-to-head comparison of **octylamine** and hexylamine under identical experimental conditions is not readily available in the literature, we can synthesize a comparative overview from various studies. It is crucial to note that the perovskite composition, device architecture, and experimental conditions vary between these studies, which can



significantly influence the final device performance. The following table summarizes key performance metrics from different reports.

Additive /Treatm ent	Perovsk ite Compos ition	Device Architec ture	Voc (V)	Jsc (mA/cm² )	FF (%)	PCE (%)	Referen ce
Control (No Treatmen t)	(MACI)0. 33FA0.99 MA0.01P b(I0.99Br 0.01)3	n-i-p	1.02	24.6	75	18.8	[1]
n- Octylam monium Iodide (OAI)	(MACI)0. 33FA0.99 MA0.01P b(I0.99Br 0.01)3	n-i-p	1.06	24.2	79	20.2	[1]
Control (No Treatmen t)	Cs0.2FA 0.8Pb(I0. 8Br0.2)3	n-i-p	-	-	-	-	[2]
Hexylam monium lodide (HAI)	Cs0.2FA 0.8Pb(I0. 8Br0.2)3	n-i-p	Increase d	-	Increase d	-	[2]
Hexylami ne (HA) based quasi-2D	HA(CH3 NH3)n- 1Pbnl3n +1	-	0.72	13.61	60.10	5.90	[3][4]

From the available data, n-octylammonium iodide treatment has been shown to significantly improve the power conversion efficiency of a 3D perovskite solar cell from 18.8% to 20.2%.[1] This improvement is largely attributed to an increase in both the open-circuit voltage and the fill factor, indicating effective passivation of surface defects.[1]



For hexylammonium iodide, one study reported that its application as a post-treatment on a Cs0.2FA0.8Pb(I0.8Br0.2)3 perovskite film led to an increase in the open-circuit voltage and fill factor.[2] However, the study did not provide a final PCE for direct comparison. Another study utilized hexylamine to form a quasi-2D perovskite, which yielded a PCE of 5.90%.[3][4] It is important to emphasize that this quasi-2D device is structurally different from a 3D perovskite with a surface treatment and thus, the performance metrics are not directly comparable.

Generally, longer alkyl chains are associated with increased hydrophobicity and stability. However, the optimal chain length for achieving the highest efficiency involves a trade-off between defect passivation, charge transport, and stability.

## **Experimental Protocols**

The following is a generalized protocol for the surface passivation of a 3D perovskite film with an alkylammonium halide solution, based on common laboratory practices.

- 1. Preparation of Alkylammonium Halide Solution:
- Dissolve the alkylammonium halide (e.g., n-octylammonium iodide or hexylammonium iodide) in a suitable solvent, typically isopropyl alcohol (IPA), to the desired concentration. A common concentration range is 1-5 mg/mL.
- Stir the solution at room temperature until the solid is fully dissolved.
- 2. Perovskite Film Fabrication:
- Prepare a 3D perovskite film on a suitable substrate with the desired electron and hole transport layers using a standard deposition method (e.g., spin-coating or blade-coating).
- Anneal the perovskite film according to the established protocol for the specific perovskite composition.
- Allow the perovskite film to cool to room temperature before proceeding with the surface treatment.
- 3. Surface Passivation Step:
- Transfer the cooled perovskite substrate into a nitrogen-filled glovebox.

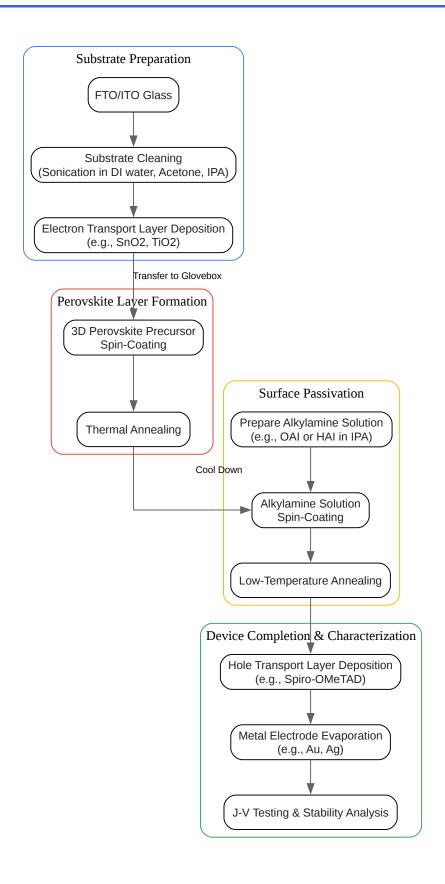


- Deposit the prepared alkylammonium halide solution onto the surface of the perovskite film. For spin-coating, a typical procedure is to dispense 50-100  $\mu$ L of the solution and spin at 4000-6000 rpm for 30 seconds.
- Anneal the treated film at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes) to remove the solvent and promote the formation of the 2D/quasi-2D passivation layer.
- 4. Device Completion:
- Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the top metal contact (e.g., gold or silver) to complete the solar cell device.
- 5. Characterization:
- Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination to determine the photovoltaic parameters (PCE, Voc, Jsc, FF).
- Perform stability tests, such as monitoring device performance over time under controlled humidity and temperature conditions.

# **Workflow and Logical Relationships**

The following diagram illustrates the general workflow for fabricating a perovskite solar cell with an alkylammonium halide surface passivation layer.





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Caption: Workflow for perovskite solar cell fabrication with surface passivation.



In conclusion, both **octylamine** and hexylamine-based treatments have demonstrated potential for improving the performance and stability of perovskite solar cells. The choice between them may depend on the specific perovskite composition and desired balance between efficiency and longevity. Future research with direct, controlled comparisons will be invaluable in elucidating the subtle differences in their passivation effects and guiding the rational design of highly efficient and stable perovskite photovoltaics.

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